9,9-Bis(4-amino-3-methylphenyl)fluorene

Epoxy resin Flame retardancy Curing agent

This cardo fluorene diamine (BMAPF/BAFOT) incorporates methyl-substituted aminophenyl groups that reduce equilibrium moisture uptake to under 2.3% in cured epoxy networks—significantly lower than DDM-based formulations—making it the optimal curing agent for electronic packaging where humidity-induced degradation of dielectric properties must be avoided. Polyimides synthesized from this monomer achieve CO₂ permeability up to 130 Barrer with CO₂/N₂ selectivity of 34, surpassing the permeability–selectivity trade-off of commercial polymers. Additionally, BMAPF-containing epoxy systems elevate limiting oxygen index from 28.5% to 32.8%, providing quantifiable fire resistance for composites requiring stringent flammability compliance. Supplied as a ≥98% pure crystalline powder; ready for R&D and bulk production.

Molecular Formula C27H24N2
Molecular Weight 376.5 g/mol
CAS No. 107934-60-1
Cat. No. B010790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Bis(4-amino-3-methylphenyl)fluorene
CAS107934-60-1
Molecular FormulaC27H24N2
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)N)C)N
InChIInChI=1S/C27H24N2/c1-17-15-19(11-13-25(17)28)27(20-12-14-26(29)18(2)16-20)23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-16H,28-29H2,1-2H3
InChIKeyYRKVLGUIGNRYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

9,9-Bis(4-amino-3-methylphenyl)fluorene (CAS 107934-60-1): Procurement-Ready Overview for High-Performance Polyimide and Epoxy Monomer Selection


9,9-Bis(4-amino-3-methylphenyl)fluorene (CAS 107934-60-1), also designated as BMAPF, BAFOT, or 2,2′-Dimethyl-4,4′-(9-fluorenylidene)dianiline, is a cardo-type aromatic diamine monomer characterized by a bulky fluorene moiety with two methyl-substituted aminophenyl groups [1]. With a molecular formula of C₂₇H₂₄N₂ and molecular weight of 376.5 g/mol, the compound appears as a white to orange to green crystalline powder with a melting point of 233 °C and is insoluble in water but soluble in tetrahydrofuran [2]. The compound serves as a strategic monomer for synthesizing high-glass-transition-temperature polyimides and as a high-performance curing agent for epoxy resin systems requiring elevated thermal stability and reduced moisture uptake [3].

Why Generic Aromatic Diamines Cannot Substitute for 9,9-Bis(4-amino-3-methylphenyl)fluorene in Demanding Polymer Formulations


Generic aromatic diamines such as 4,4′-diaminodiphenylmethane (DDM) or 4,4′-diaminodiphenyl sulfone (DDS) lack the rigid, bulky cardo fluorene structure that imparts both elevated glass transition temperature and reduced moisture absorption in cured epoxy networks. Even within the fluorene diamine family, substitution with the non-methylated analog 9,9-bis(4-aminophenyl)fluorene (BPF) fails to deliver the same balance of thermal and moisture resistance because the methyl substituents on BMAPF further restrict chain mobility and enhance hydrophobicity [1]. In polyimide gas separation applications, the cardo fluorene unit with methyl substitution generates higher fractional free volume and increased d-spacing relative to conventional aromatic polyimides, resulting in simultaneously enhanced permeability and selectivity that non-fluorene diamines cannot achieve [2].

Quantitative Differentiation Evidence for 9,9-Bis(4-amino-3-methylphenyl)fluorene: Comparative Performance Data Against Closest Analogs


Enhanced Flame Retardancy in Epoxy Systems: BMAPF vs. DDM in Phosphorus-Containing Formulations

In comparative studies of phosphorus-containing epoxy systems, BMAPF-based formulations demonstrated superior flame retardancy relative to DDM-cured analogs. The methyl-substituted fluorene diamine contributed to increased char yield and reduced flammability, as quantified by limiting oxygen index (LOI) measurements [1].

Epoxy resin Flame retardancy Curing agent

Reduced Moisture Absorption: BMAPF-Cured Epoxy vs. DGEBA/DDM and TDE-85/DDM Systems

The cured DGEBF/fluorenyl diamine systems exhibit remarkably lower moisture absorption compared to DGEBA/fluorenyl diamine systems, and display much better moisture resistance relative to TDE-85/fluorenyl diamine systems [1]. The incorporation of hydrophobic fluorene rings and methyl groups in BMAPF restricts water uptake in cured polymers [2].

Epoxy resin Moisture resistance Hydrophobicity

High CO₂ Permeability with Maintained Selectivity: Cardo Polyimide from BMAPF vs. Commercial Polymers

The most rigid cardo polyimide containing the bis(phenyl)fluorene moiety exhibited a CO₂ permeability coefficient of 130 Barrer with CO₂/N₂ permselectivity of 34, surpassing commercial polymer benchmarks. The bulky cardo moiety increased glass transition temperature and d-spacing, enhancing fractional free volume and gas permeability while maintaining selectivity [1].

Gas separation membrane Polyimide CO₂/N₂ selectivity

Curing Kinetics Differentiation: BMAPF vs. BPF Activation Energy Comparison

Non-isothermal DSC analysis revealed that the activation energy (Eₐ) of epoxy-fluorenyl diamine curing reactions is strongly dependent on the structures of both epoxy resin and curing agent. The introduction of rigid fluorene into the chain backbone and flexible methyl into side groups restrains curing reactivity of the epoxy system [1]. The reaction order for TDE-85/BMAPF was determined to be 0.908 with Eₐ of 73.99 kJ/mol [2].

Epoxy curing kinetics Activation energy Differential scanning calorimetry

Procurement-Driven Application Scenarios for 9,9-Bis(4-amino-3-methylphenyl)fluorene: Where Performance Differentiation Justifies Selection


Electronic Encapsulation and Semiconductor Packaging Materials Requiring Low Moisture Absorption

BMAPF-cured epoxy systems offer equilibrium moisture uptake below 2.3%, substantially lower than conventional DGEBA/DDM formulations, making this diamine monomer the curing agent of choice for electronic packaging applications where humidity-induced degradation of dielectric properties and interfacial adhesion must be minimized [1][2]. The hydrophobic fluorene rings and methyl substituents work synergistically to restrict water penetration in cured networks.

High-Temperature Epoxy Adhesive Films for Aerospace Bonding Applications

Patent literature explicitly identifies 9,9-bis(3-methyl-4-aminophenyl)fluorene (BAFOT) as the curative component in polyepoxide-based adhesive films that provide improved peel and shear strength under elevated temperature conditions [3]. The rigid fluorene backbone, combined with methyl substitution, enables these adhesives to maintain structural integrity at temperatures where conventional aromatic diamine-cured adhesives undergo premature softening or degradation.

Gas Separation Membranes for CO₂ Capture and Natural Gas Sweetening

Polyimides synthesized from cardo fluorene diamines including BMAPF demonstrate CO₂ permeability coefficients up to 130 Barrer with CO₂/N₂ selectivity of 34, surpassing the permeability-selectivity trade-off of commercial polymers [4]. The bulky cardo fluorene moiety increases fractional free volume and d-spacing, enhancing gas diffusivity while maintaining solubility selectivity for CO₂ over N₂. This performance profile supports membrane-based separation processes requiring both high throughput and product purity.

Flame-Retardant Composite Matrices for Transportation and Electronics

Incorporation of BMAPF into phosphorus-containing epoxy formulations elevates the limiting oxygen index from 28.5% to 32.8% relative to DDM-cured baselines, providing quantifiable improvement in fire resistance [5]. This enhancement is attributed to the synergistic char-forming behavior of the fluorene aromatic structure in combination with phosphorus-based flame retardants, making BMAPF a strategic curing agent for composites requiring compliance with stringent flammability standards.

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